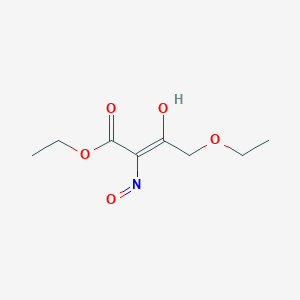
ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with ethoxyethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of ethyl (E)-4-ethoxy-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of ethyl (E)-4-ethoxy-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. The hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester used in the synthesis of various organic compounds
Uniqueness
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO5/c1-3-13-5-6(10)7(9-12)8(11)14-4-2/h10H,3-5H2,1-2H3/b7-6+ |
InChI Key |
HZSUSJKJPKCXEG-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC/C(=C(/C(=O)OCC)\N=O)/O |
Canonical SMILES |
CCOCC(=C(C(=O)OCC)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















